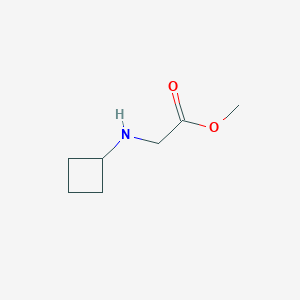
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a chlorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with a tert-butyl bromide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as cyanide ions for substitution reactions.
Bases: Such as sodium hydroxide for elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, different substituted benzene derivatives can be formed.
Elimination Products: Alkenes are typically formed as major products in elimination reactions.
Scientific Research Applications
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and bromine functionalities.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene involves its reactivity with nucleophiles and bases. The molecular targets include electrophilic carbon atoms in the benzene ring, which undergo substitution or elimination reactions. The pathways involved are typically bimolecular mechanisms such as S_N2 for substitution and E2 for elimination .
Comparison with Similar Compounds
Comparison: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Similar compounds may have different substituents, such as fluorine, which can alter their chemical behavior and applications.
Properties
Molecular Formula |
C12H16BrClO |
|---|---|
Molecular Weight |
291.61 g/mol |
IUPAC Name |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
NYLPBEAZHNYEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


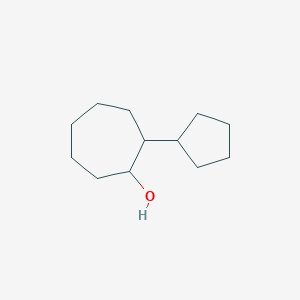
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
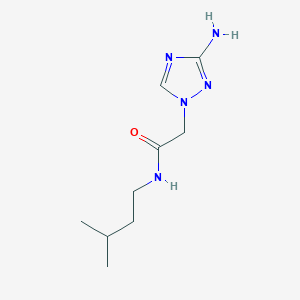
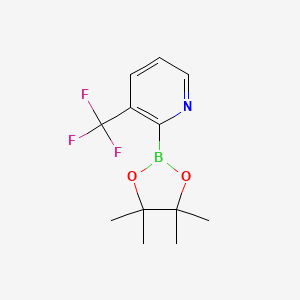
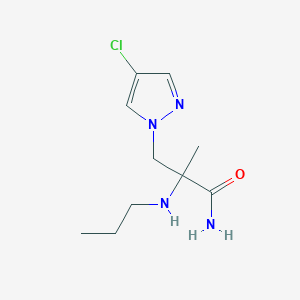
![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)
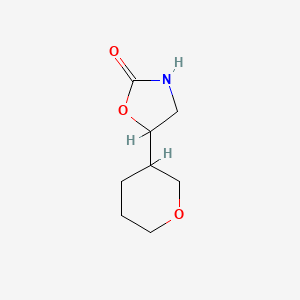
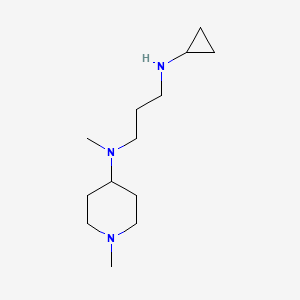
![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)

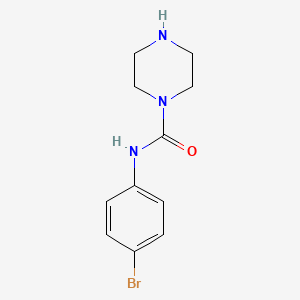
![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)
